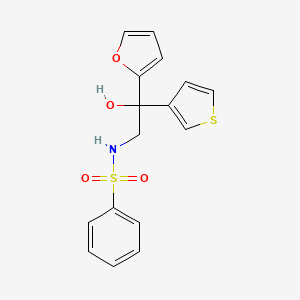
(E)-2-cyano-3-(4-méthoxyphényl)-N-naphtalén-1-ylprop-2-énamid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their arrangement .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to study molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as its reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical reactivity. These properties can be determined through a variety of experimental techniques .Mécanisme D'action
Target of Action
The primary targets of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cancer progression .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . By blocking these pathways, the compound can potentially slow down or halt the progression of cancers that are dependent on these signaling pathways .
Pharmacokinetics
It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements . This suggests that the compound has good bioavailability and is likely to be well-absorbed and distributed in the body, metabolized effectively, and excreted without causing toxicity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR and VEGFR-2 activation, which in turn leads to a decrease in cell proliferation, angiogenesis, and metastasis . These effects could potentially result in the slowing down or halting of cancer progression .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is that it has shown promising results in preclinical models of cancer, and has the potential to be developed into a new cancer therapy. One limitation is that it is not yet clear whether (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide will be effective in humans, and further clinical trials will be needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide. One direction is to investigate its potential as a therapy for specific types of cancer, such as leukemia or breast cancer. Another direction is to explore its potential as a combination therapy with other cancer drugs, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the mechanisms underlying (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide's anti-inflammatory and anti-parasitic effects, and to explore its potential as a therapy for other diseases.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with 2-naphthylamine to form 4-methoxy-N-(naphthalen-2-yl)aniline. This intermediate is then reacted with ethyl cyanoacetate to form (E)-2-cyano-3-(4-methoxyphenyl)acrylamide. Finally, this compound is reacted with NEDD8-activating enzyme inhibitor (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide to form (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide.
Applications De Recherche Scientifique
Étude computationnelle quantique
Le composé a été étudié dans le domaine de la chimie computationnelle quantique . Les propriétés théoriques IR, RMN (avec la technique GIAO), UV et non linéaires optiques (NLO) dans quatre solvants différents ont été calculées pour le composé . Les énergies HOMO–LUMO calculées en utilisant la théorie de la fonctionnelle de la densité (DFT) dépendante du temps (TD) ont révélé que le transfert de charge se produit au sein de la molécule .
Pharmacocinétique et propriétés médicamenteuses
L'analyse in silico de l'absorption, de la distribution, du métabolisme et de l'excrétion (ADME) a été réalisée afin de déterminer certaines propriétés physicochimiques, la lipophilie, la solubilité dans l'eau, la pharmacocinétique, les propriétés médicamenteuses et les propriétés médicinales de la molécule . Tous les composés testés ont satisfait aux exigences ADMET et aux propriétés médicamenteuses sans un seul cas de violation de la règle des cinq de Lipinski .
Docking moléculaire
Le calcul de l'amarrage moléculaire a été effectué, et les résultats ont été évalués en détail . Les affinités de liaison les plus élevées ont été démontrées par le complexe MOLb-VEGFR-2 (−9,925 kcal/mol) et le complexe MOLg-EGFR (−5,032 kcal/mol) .
Traitement du cancer triple négatif
Le composé et ses dérivés modifiés ont été étudiés pour leur activité thérapeutique contre EGFR et VEGFR-2 dans le traitement du cancer triple négatif via une approche in silico . L'interaction des molécules dans le domaine des récepteurs EGFR et VEGFR-2 a également été mieux comprise grâce à la simulation dynamique moléculaire du complexe .
Activités biologiques
Les composés contenant un système cyclique 1,2,3-triazole pendant sont des ingrédients actifs dans des médicaments tels que le tazobactam et la céfatrizine . D'autres dérivés du triazole sont également efficaces, comme l'illustre l'activité antitumorale du carboxyamidotriazole et l'application du rufinamide comme antiépileptique dans le traitement des crises partielles .
Catalyse par les métaux de transition
Bien que ne soit pas directement lié à « (E)-2-cyano-3-(4-méthoxyphényl)-N-naphtalén-1-ylprop-2-énamid », il convient de noter que les ligands de phosphore trivalents, qui sont structurellement similaires, sont utilisés dans la catalyse par les métaux de transition . Cela inspire la conception de nouvelles phosphines de différentes structures et le réglage de leurs propriétés .
Safety and Hazards
Analyse Biochimique
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide at different dosages in animal models have not been studied yet . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQPUJIHNNVUCA-GHRIWEEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
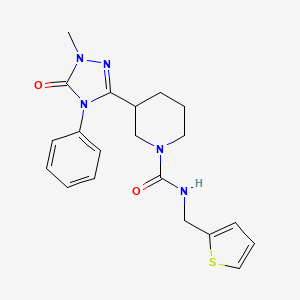
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)

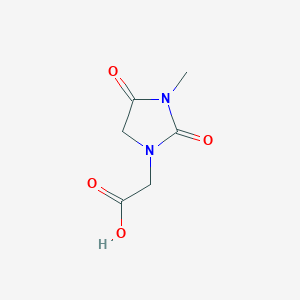
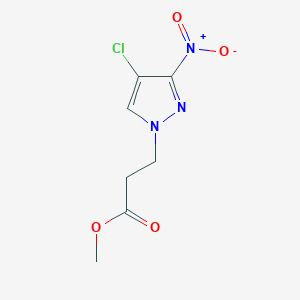
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)
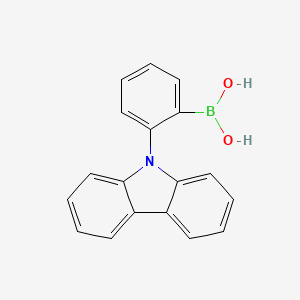
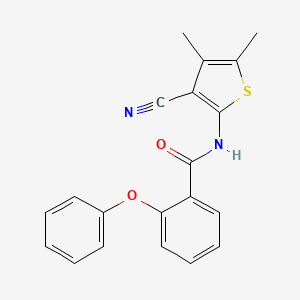


![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

